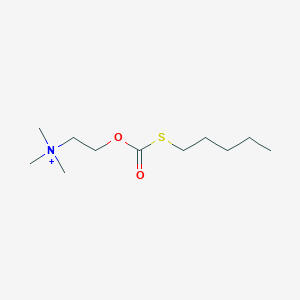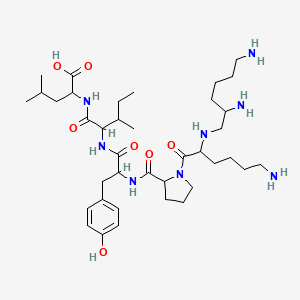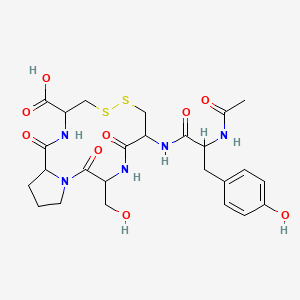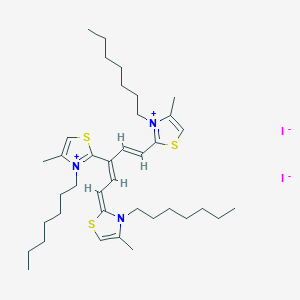
Trimethyl-(2-pentylsulfanylcarbonyloxy-ethyl)-ammonium; chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ICX5600118 is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ICX5600118 typically involves a multi-step process that includes the use of various reagents and catalysts. One common method involves the reaction of precursor compounds under controlled temperature and pressure conditions. The reaction conditions are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of ICX5600118 is scaled up using large reactors and continuous flow systems. The process involves the use of automated systems to monitor and control the reaction parameters, ensuring consistent quality and efficiency. Solvent-free preparation methods and thermocompression self-assembly techniques are also explored to enhance the performance and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
ICX5600118 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure.
Common Reagents and Conditions
Common reagents used in the reactions of ICX5600118 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of ICX5600118 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
ICX5600118 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of ICX5600118 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing cellular processes. Detailed studies have revealed the involvement of various signaling pathways and molecular interactions that contribute to its overall effects .
Properties
Molecular Formula |
C11H24NO2S+ |
|---|---|
Molecular Weight |
234.38 g/mol |
IUPAC Name |
trimethyl(2-pentylsulfanylcarbonyloxyethyl)azanium |
InChI |
InChI=1S/C11H24NO2S/c1-5-6-7-10-15-11(13)14-9-8-12(2,3)4/h5-10H2,1-4H3/q+1 |
InChI Key |
KDJIRJJIEGFPOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC(=O)OCC[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(4-Acetylpiperazin-1-yl)-2-(naphthalen-2-ylsulfonylamino)-3-oxopropyl]benzenecarboximidamide](/img/structure/B10785361.png)


![7-Fluoro-4-piperazin-1-yl-pyrrolo[1,2-a]quinoxaline](/img/structure/B10785390.png)
![N-[(4-aminocyclohexyl)methyl]-1-[3-(1,3-benzodioxol-5-yl)-3-pyridin-3-ylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B10785397.png)

![3-((3-Chlorophenyl)amino)-4-((3-methylphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B10785417.png)
![7-Nitro-5-oxy-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B10785421.png)
![(1R,13R,14S,15R,16R,28S)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone](/img/structure/B10785428.png)
![5-Benzyl-18-(cyclopropylmethyl)-6-methyl-10-oxa-7,18-diazahexacyclo[9.9.1.01,9.02,17.04,8.015,21]henicosa-4(8),5,11,13,15(21)-pentaene-2,12-diol](/img/structure/B10785429.png)
![2-[2-(dichloromethyl)phenyl]-N-hydroxy-N-(1-phenanthren-2-ylethyl)benzamide](/img/structure/B10785450.png)
![3-({4-[(3-chlorophenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}amino)phenol](/img/structure/B10785452.png)

